4-Pyridazinealanine
CAS No.: 89853-76-9
Cat. No.: VC8007313
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89853-76-9 |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | 2-amino-3-pyridazin-4-ylpropanoic acid |
| Standard InChI | InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12) |
| Standard InChI Key | IOIQFYKCCUDSQT-UHFFFAOYSA-N |
| SMILES | C1=CN=NC=C1CC(C(=O)O)N |
| Canonical SMILES | C1=CN=NC=C1CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Pyridazinealanine, systematically named 2-amino-3-(pyridazin-4-yl)propanoic acid, consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) linked to an alanine side chain. Its IUPAC name, 2-amino-3-(pyridazin-4-yl)propanoic acid, reflects this hybrid structure . Key identifiers include:
The pyridazine ring confers aromaticity and electronic diversity, while the alanine side chain enables participation in peptide bonding and zwitterionic interactions.
Spectroscopic Data
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NMR: The proton NMR spectrum (D₂O) shows signals for the pyridazine ring (δ 8.5–9.0 ppm, aromatic protons) and the alanine backbone (δ 3.2–3.5 ppm for CH₂, δ 1.8–2.2 ppm for NH₂) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a malonic ester condensation, optimized for preparative yield :
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Step 1: Condensation of 4-pyridazinecarboxaldehyde with diethyl malonate in the presence of piperidine.
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Step 2: Hydrolysis and decarboxylation under acidic conditions to yield the α,β-unsaturated intermediate.
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Step 3: Catalytic hydrogenation (Pd/C, H₂) to saturate the double bond and introduce the amino group.
This method achieves yields of 60–70% with purity >95% after recrystallization . Alternative approaches include:
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Diels-Alder Reactions: Using 1-azadienes and acrylates, though less efficient .
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Enzymatic Resolution: Racemic mixtures are resolved using acylases, producing enantiomerically pure L-4-pyridazinealanine .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance reaction kinetics and purity. Key challenges include:
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Purification: Chromatography and crystallization are critical due to byproduct formation .
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Cost-Efficiency: Transition metal catalysts (e.g., Pd) increase expenses, prompting research into ligand-free systems .
Chemical Reactivity and Derivatives
Functional Group Transformations
4-Pyridazinealanine undergoes characteristic reactions at both the pyridazine ring and the alanine moiety:
Coordination Chemistry
The pyridazine nitrogen atoms act as ligands for transition metals. Notable complexes include:
Biological Activities and Mechanisms
Antimicrobial Properties
4-Pyridazinealanine inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) by disrupting cell wall synthesis . Comparative data:
Neuroprotective Effects
In vitro studies demonstrate that 4-pyridazinealanine reduces oxidative stress in neuronal cultures (IC₅₀ = 50 µM for ROS scavenging) . Mechanistically, it activates the Nrf2-ARE pathway, upregulating antioxidant enzymes like glutathione peroxidase .
Applications in Peptide Engineering
Solubility Enhancement
Replacing phenylalanine with 4-pyridazinealanine in glucagon analogues increases aqueous solubility by 300% while maintaining receptor binding affinity . Example:
| Peptide | Solubility (mg/mL) | Bioactivity (% of native) |
|---|---|---|
| Native glucagon | 0.5 | 100 |
| Gcg[4-Pal⁶,¹⁰,¹³, Aib¹⁶] | 1.5 | 98 |
Stabilization of Secondary Structures
Incorporation into β-sheet motifs reduces aggregation propensity, as evidenced by circular dichroism (CD) spectroscopy .
Comparative Analysis with Analogues
Structural Analogues
Functional Trade-offs
While 4-pyridazinealanine offers superior electronic diversity, its metabolic stability is lower than pyrimidine derivatives due to rapid hepatic oxidation .
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